molecular formula C9H8N2O2 B13832034 3-Oxo-3,4-dihydroquinoxaline-1(2H)-carbaldehyde CAS No. 36002-61-6

3-Oxo-3,4-dihydroquinoxaline-1(2H)-carbaldehyde

Cat. No.: B13832034
CAS No.: 36002-61-6
M. Wt: 176.17 g/mol
InChI Key: VRQBCGLVIFQFJL-UHFFFAOYSA-N
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Description

1(2H)-Quinoxalinecarboxaldehyde,3,4-dihydro-3-oxo-(9CI) is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoxaline core with a carboxaldehyde group and a dihydro-oxo substitution, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Quinoxalinecarboxaldehyde,3,4-dihydro-3-oxo-(9CI) typically involves the condensation of o-phenylenediamine with glyoxal or its derivatives. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The resulting quinoxaline intermediate is then subjected to further functionalization to introduce the carboxaldehyde and dihydro-oxo groups.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Quinoxalinecarboxaldehyde,3,4-dihydro-3-oxo-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxaldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds.

Scientific Research Applications

1(2H)-Quinoxalinecarboxaldehyde,3,4-dihydro-3-oxo-(9CI) has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1(2H)-Quinoxalinecarboxaldehyde,3,4-dihydro-3-oxo-(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    Quinoxaline-2-carboxaldehyde: A derivative with a carboxaldehyde group at the 2-position.

    3,4-Dihydroquinoxaline: A reduced form of quinoxaline without the carboxaldehyde group.

Uniqueness

1(2H)-Quinoxalinecarboxaldehyde,3,4-dihydro-3-oxo-(9CI) is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The combination of the quinoxaline core with the carboxaldehyde and dihydro-oxo groups makes it a valuable intermediate for the synthesis of diverse bioactive compounds.

Properties

CAS No.

36002-61-6

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

3-oxo-2,4-dihydroquinoxaline-1-carbaldehyde

InChI

InChI=1S/C9H8N2O2/c12-6-11-5-9(13)10-7-3-1-2-4-8(7)11/h1-4,6H,5H2,(H,10,13)

InChI Key

VRQBCGLVIFQFJL-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C=O

Origin of Product

United States

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